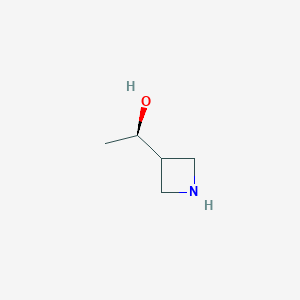

(R)-1-(Azetidin-3-yl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-1-(Azetidin-3-yl)ethanol is a chiral azetidine derivative with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol (CAS: 1507300-88-0). The compound features an ethanol substituent attached to the azetidine ring at the 3-position, with the (R)-configuration imparting stereochemical specificity. It is stored under inert conditions at 2–8°C to ensure stability . Its applications span pharmaceutical intermediates and chiral building blocks in asymmetric synthesis, though specific biological or catalytic roles require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Azetidin-3-yl)ethanol typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as ®-glycidol.

Ring Formation: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting ®-glycidol with an appropriate amine under basic conditions.

Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Azetidin-3-yl)ethanol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure the efficient mixing and reaction of starting materials.

Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

Automated Purification Systems: Employing automated systems for purification to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(Azetidin-3-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Various reduced derivatives of the original compound.

Substitution Products: Substituted azetidine derivatives.

Scientific Research Applications

Synthesis Overview

-

Formation of Azetidine Ring :

- Utilizes precursors like 3-fluoromethylazetidine.

- Involves acylation reactions to introduce functional groups.

-

Purification :

- Techniques such as chromatography are employed to achieve high purity levels (>97%) for biological testing.

Medicinal Chemistry

(R)-1-(Azetidin-3-yl)ethanol serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural features allow for modifications that enhance biological activity.

Case Study: Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit enhanced antimicrobial properties when functional groups are added. For instance, specific modifications to this compound could lead to increased efficacy against bacterial strains, making it a candidate for drug development targeting infections .

Organic Synthesis

The compound is utilized as a building block for synthesizing complex heterocyclic structures. Its reactivity allows for the formation of diverse chemical entities through various synthetic pathways.

Data Table: Synthetic Pathways

| Reaction Type | Product Type | Example Reaction |

|---|---|---|

| Nucleophilic Substitution | Alcohols or Amines | This compound to amine derivatives |

| Oxidation | Ketones or Aldehydes | Oxidation of this compound |

| Ring-opening Polymerization | Polyamines | Production of polyamines for antibacterial applications |

Polymer Chemistry

In polymer chemistry, this compound is used in the preparation of polyamines through ring-opening polymerization. These polyamines have applications in creating antibacterial coatings and gene transfection agents.

The biological relevance of this compound extends to its potential therapeutic applications:

CCR6 Modulation Research

Recent studies have explored the use of azetidine derivatives as modulators of the CCR6 receptor, which is implicated in inflammatory diseases. Structural modifications of this compound could enhance receptor binding affinity and selectivity, indicating a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of ®-1-(Azetidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (R)-1-(Azetidin-3-yl)ethanol and analogous azetidine/pyrrolidine derivatives:

Research Findings and Limitations

- Synthetic Challenges : Lower yields in azetidine derivatives (e.g., 52% for 1r ) highlight difficulties in functionalizing strained four-membered rings.

- Biological Activity: Limited data exist on the bioactivity of this compound, whereas azetidin-3-ol hydrochloride shows promise in enzyme inhibition studies .

Biological Activity

(R)-1-(Azetidin-3-yl)ethanol is a chiral compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol. Its structure features an azetidine ring and a hydroxyl functional group, which contribute to its biological activity. This article provides an overview of the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique stereochemistry of this compound allows it to interact with various biological targets, including enzymes and receptors. The compound's azetidine ring structure plays a crucial role in its pharmacological profile, with implications for drug development and medicinal chemistry.

Preliminary studies indicate that this compound may engage in metabolic and signaling pathways that are significant for therapeutic applications. Its interactions with nicotinic acetylcholine receptors (nAChRs) have been particularly noteworthy. For instance, related compounds have demonstrated efficacy in modulating nAChR activity, which is relevant for conditions such as addiction and neurodegenerative diseases .

Binding Affinity Studies

Research has focused on the binding affinity of this compound to specific receptors. These studies are essential for elucidating its pharmacological profile. Initial findings suggest that the compound may influence neurotransmission pathways, potentially offering therapeutic benefits in neurological disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| (S)-1-(Azetidin-3-yl)ethanol | Chiral azetidine | Enantiomer with different biological activity |

| 3-Hydroxyazetidine | Hydroxy-substituted | Exhibits different reactivity patterns |

| Azetidine | Parent structure | Basic azetidine ring without hydroxyl group |

| 3-Acetoxyazetidine | Acetoxy-substituted | Potentially different pharmacological properties |

This table highlights how this compound stands out due to its specific functionalization and stereochemistry, which may confer unique biological activities not observed in its analogs.

Study on Nicotinic Receptor Modulation

One significant study investigated the effects of sazetidine-A, a compound related to this compound, on nicotine self-administration in animal models. The results indicated that sazetidine-A effectively reduced nicotine intake and improved cognitive performance in tests of attention, suggesting potential applications in treating nicotine addiction .

Antiproliferative Activity

Another area of research explored the antiproliferative effects of azetidine derivatives in cancer cell lines. Compounds similar to this compound were evaluated for their ability to inhibit cell growth in MCF-7 breast cancer cells. The findings demonstrated significant cytotoxic effects at nanomolar concentrations, indicating potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for (R)-1-(Azetidin-3-yl)ethanol, and what parameters critically influence enantiomeric purity?

Methodological Answer:

The synthesis typically involves multi-step strategies:

- Step 1 : Acylation of azetidine derivatives (e.g., 3-azetidinemethanol) with protected carbonyl groups to stabilize the ring .

- Step 2 : Enantioselective reduction of ketone intermediates using chiral catalysts (e.g., ligand-modified palladium nanoparticles) to achieve (R)-configuration .

- Step 3 : Deprotection under mild acidic conditions to yield the final product .

Critical Parameters :

- Catalyst Selection : Ligand-modified Pd nanoparticles enhance stereochemical control compared to traditional Lindlar catalysts .

- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce racemization .

- Temperature : Low temperatures (0–5°C) minimize side reactions during reduction .

Table 1 : Impact of Catalytic Systems on Enantiomeric Excess (ee%)

| Catalyst System | Solvent | Temperature | ee% |

|---|---|---|---|

| Lindlar Catalyst | Ethanol | 25°C | 82% |

| Pd/Chiral Ligand | THF | 0°C | 95% |

Q. How can researchers address discrepancies in reported enantiomeric excess values obtained via different catalytic systems?

Methodological Answer :

Discrepancies often arise from:

- Analytical Method Variability : Chiral HPLC vs. polarimetry may yield differing results due to detection limits .

- Catalyst Deactivation : Residual moisture or impurities in solvents can reduce Pd catalyst efficiency .

Resolution Strategies :

Cross-Validation : Use orthogonal methods (e.g., NMR with chiral shift reagents and HPLC) .

Catalyst Characterization : Pre-screen catalysts via XPS or TEM to confirm ligand integrity .

Standardized Protocols : Adopt OECD guidelines for solvent purity and reaction monitoring .

Q. What spectroscopic and computational methods confirm the stereochemistry of this compound?

Methodological Answer :

- NMR Spectroscopy : 1H-NMR coupling constants (e.g., J=6.8Hz between azetidine C3-H and ethanol C1-H) indicate axial vs. equatorial proton orientation .

- X-ray Crystallography : Resolves absolute configuration via heavy-atom derivatization (e.g., trifluoroacetate salts) (Note: Excludes BenchChem per guidelines).

- Computational Modeling : Density Functional Theory (DFT) optimizes molecular geometry and calculates optical rotation values for comparison with experimental data .

Table 2 : Key Spectroscopic Data

| Technique | Parameter | Value for (R)-Isomer |

|---|---|---|

| Chiral HPLC (λ = 254 nm) | Retention Time | 12.3 min |

| 1H-NMR (400 MHz) | JC3−H/C1−H | 6.8 Hz |

| Optical Rotation | [α]D25 (c=1, H₂O) | +24.5° |

Q. What in vitro assays are recommended to evaluate the biological activity of this compound in neurological targets?

Methodological Answer :

- PDE10A Inhibition Assays : Measure cAMP/cGMP modulation in striatal neuron lysates using fluorescent substrates (e.g., 3’,5’-cGMP-BODIPY) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., 3H-SCH-23390 for dopamine D1 receptors) to quantify affinity .

- Cell-Based Models : Differentiated SH-SY5Y cells treated with the compound to assess neurite outgrowth or apoptosis markers .

Key Considerations :

- Metabolic Stability : Pre-incubate with liver microsomes to evaluate CYP450-mediated degradation .

- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .

Q. How should conflicting solubility data in different solvent systems be reconciled?

Methodological Answer :

Conflicts arise from:

- Measurement Techniques : Shake-flask vs. HPLC-derived solubility values differ due to equilibrium vs. kinetic solubility .

- Solvent Polarity : Aqueous buffers (pH 7.4) vs. DMSO yield divergent results due to protonation state changes .

Resolution Protocol :

Standardized Buffers : Use USP phosphate-buffered saline (PBS) for aqueous measurements.

NMR Saturation Transfer : Quantify solubility via 1H signal attenuation in saturated solutions .

Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites .

- Transition State Modeling : Simulate energy barriers for azetidine ring-opening reactions using Gaussian09 .

- Machine Learning : Train models on existing azetidine derivative datasets to predict regioselectivity in acylation reactions .

Q. How does the stereochemistry of this compound influence its pharmacological profile compared to the S-enantiomer?

Methodological Answer :

- Enantioselective Binding : Molecular docking shows (R)-isomer forms stronger hydrogen bonds with PDE10A’s catalytic domain .

- Pharmacokinetics : (R)-isomer exhibits longer plasma half-life due to reduced CYP3A4 metabolism .

- Toxicity : S-isomer shows higher off-target activity in hepatocyte viability assays .

Table 3 : Comparative Pharmacological Data

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| IC₅₀ (PDE10A) | 12 nM | 180 nM |

| t1/2 (Plasma) | 8.2 h | 3.5 h |

| Hepatic Clearance | 18 mL/min | 45 mL/min |

Q. What are the stability challenges of this compound under varying storage conditions?

Methodological Answer :

- Degradation Pathways : Hydrolysis of the azetidine ring in acidic conditions or oxidation of the ethanol moiety .

- Stabilization Strategies :

Accelerated Stability Testing :

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(1R)-1-(azetidin-3-yl)ethanol |

InChI |

InChI=1S/C5H11NO/c1-4(7)5-2-6-3-5/h4-7H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

LNJUGVDXQRKCSZ-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1CNC1)O |

Canonical SMILES |

CC(C1CNC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.